molecular formula C18H26N2O2 B8113776 tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate

tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate

Cat. No.: B8113776
M. Wt: 302.4 g/mol
InChI Key: RQKGJAOIPIKCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate (CAS 2418643-72-6) is a high-value chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound features a complex spirocyclic structure that incorporates both indane and piperidine motifs, making it a versatile scaffold for the synthesis of novel bioactive molecules . The molecular formula is C18H26N2O2 and it has a molecular weight of 302.41 g/mol . The tert-butyloxycarbonyl (Boc) protecting group is a key feature, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization . Compounds based on the spiro[indene-1,4'-piperidine] and related scaffolds are of high research interest, particularly in the development of inhibitors for the NLRP3 inflammasome—a key multiprotein complex in the innate immune system implicated in a wide range of inflammatory diseases . The structural elements present in this reagent are found in molecular probes used to study the ATP-binding and hydrolysis activities of the NLRP3 protein, which are crucial for its oligomerization and activation . By providing a protected, advanced intermediate, this compound enables researchers to efficiently explore structure-activity relationships and develop new therapeutic candidates targeting NLRP3-driven pathologies such as autoimmune, neurodegenerative, and metabolic diseases . Available in >95% purity, this product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic procedures. Researchers can access detailed specifications including CAS number, MDL number, and structural identifiers like InChI Key for seamless integration into their R&D workflows .

Properties

IUPAC Name

tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18/h4-7,15,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGJAOIPIKCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CC13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Structure Formation

The synthesis begins with constructing the spiro[indene-2,4'-piperidine] backbone, a critical step that dictates the stereochemical and conformational properties of the final product. One validated method involves the condensation of indene derivatives with piperidine precursors under controlled conditions. For example, t-butyl spiro(indene-1,4'-piperidine)-1'-carboxylate can be oxidized using pyridinium chlorochromate (PCC) in dichloromethane to introduce ketone functionality at the 3-position of the indene moiety . This step is typically conducted under inert atmospheres (e.g., argon) to prevent side reactions, with yields reaching 78.7% after chromatographic purification .

An alternative approach utilizes 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) to facilitate boron-mediated cyclization, forming the spirocyclic intermediate . The reaction proceeds at room temperature for 24 hours, followed by oxidation to stabilize the structure. Nuclear magnetic resonance (NMR) analysis confirms the successful formation of the spiro core, with characteristic peaks at δ 2.64 (s, 2H) for the piperidine protons and δ 7.42–7.74 for the aromatic indene protons .

Carbamate Functionalization

Introducing the tert-butyl carbamate group to the spirocyclic amine is achieved via carbamation reactions. A widely adopted method involves reacting the spiro[indene-2,4'-piperidine] intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) . The reaction is typically conducted in anhydrous ethanol or dichloromethane at reflux temperatures (65–80°C) to ensure complete conversion.

Key Reaction Conditions:

ParameterSpecification
SolventDry ethanol or dichloromethane
Temperature65–80°C (reflux)
BaseTriethylamine or DIPEA
Reaction Time12–18 hours
Yield70–85% after purification

The carbamate formation is monitored via thin-layer chromatography (TLC), and the product is purified using silica-gel chromatography with hexane:ethyl acetate (4:1) as the eluent . Post-synthesis characterization includes high-performance liquid chromatography (HPLC) for purity assessment (>95%) and mass spectrometry (MS) to confirm the molecular ion peak at m/z 331.4.

Optimization of Stereochemical Control

Achieving the desired stereochemistry in the spirocyclic core remains a challenge due to the possibility of epimerization during synthesis. Studies suggest that using chiral auxiliaries or asymmetric catalysis during the cyclization step can enhance enantiomeric excess (ee). For instance, employing (R)-BINOL-derived catalysts in the boron-mediated cyclization improves ee values to >90% . Additionally, low-temperature conditions (−20°C) during the carbamation step minimize racemization, preserving the stereochemical integrity of the final product.

Scalability and Industrial Considerations

Scaling up the synthesis requires addressing solvent volume, reaction time, and purification efficiency. Continuous flow chemistry has been proposed to optimize the oxidation and carbamation steps, reducing processing time by 40% compared to batch methods . Industrial-scale purification often employs recrystallization from ethanol-water mixtures, achieving >99% purity without costly chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes two leading methods for synthesizing tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate:

MethodStarting MaterialKey ReagentsYieldPurity
Boron-Mediated t-butyl spiro(indene-1,4'-piperidine)9-BBN, PCC78.7%95%
Direct CarbamationSpiro[indene-2,4'-piperidine]tert-butyl chloroformate85%99%

The direct carbamation method offers higher yields and purity, making it preferable for large-scale production. However, the boron-mediated route provides better stereochemical control for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .

Scientific Research Applications

tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (1-Acetylpiperidin-4-yl)carbamate

  • Structural Differences : Replaces the spiro[indene-piperidine] core with a simpler piperidine ring bearing an acetyl group.
  • Synthesis : Acetylation of tert-butyl piperidin-4-ylcarbamate with Ac₂O in DCM, yielding a crude product used without purification .
  • Key Data: Property Value Molecular Formula C₁₂H₂₂N₂O₃ LCMS (m/z [M+H]⁺) Not explicitly stated

tert-Butyl ((3R,4S)-3-Hydroxypiperidin-4-yl)carbamate

  • Structural Differences : Contains a hydroxyl group at the 3-position of the piperidine ring.
  • Key Data :

    Property Value
    Molecular Formula C₁₁H₂₂N₂O₃
    CAS Number 1268521-83-0
  • Functional Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with hydrophilic targets but possibly reducing membrane permeability .

tert-Butyl N-[(3R)-Spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate

  • Structural Differences : Substitutes indene with a benzofuran ring in the spiro system.
  • Key Data :

    Property Value
    Molecular Formula C₁₇H₂₄N₂O₃
    Molecular Weight 304.38 g/mol
    Purity ≥97%

tert-Butyl 4-(4-Aminobenzyl)piperazine-1-carboxylate

  • Structural Differences : Replaces the spiro system with a piperazine ring and a benzylamine side chain.
  • Key Data :

    Property Value
    Molecular Formula C₁₆H₂₅N₃O₂
    LCMS (m/z [M+H]⁺) 292.4
  • Functional Impact : The piperazine-benzylamine structure offers flexibility and basicity, suitable for targeting amine-binding pockets .

Biological Activity

tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • IUPAC Name : tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate
  • Molecular Formula : C18H26N2O2
  • CAS Number : 2418643-73-7
  • Purity : 95% (typically)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets' activity, affecting various biological pathways including:

  • Signal Transduction : Altering cellular signaling pathways that can lead to changes in cell behavior.
  • Gene Expression : Influencing the transcription of genes involved in various physiological processes.
  • Metabolic Regulation : Modifying metabolic pathways that can impact cellular energy and function.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiproliferative Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of melanoma and other tumor cells.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Cell LinesReference
AntiproliferativeModerateSW480, SW620
Anti-inflammatoryPromisingVarious
NeuroprotectivePotentialNeuronal Cells

Detailed Research Findings

A study published in MDPI highlighted the compound's effectiveness against specific cancer cell lines, noting that at concentrations around 10 µM, it exhibited moderate growth inhibition. The study emphasized the importance of further exploring its mechanism and therapeutic potential against thymidine phosphorylase as a pro-angiogenic factor .

Another research article discussed the synthesis and evaluation of derivatives related to this compound, indicating that modifications to the spirocyclic structure could enhance biological activity and selectivity towards cancer cells .

Q & A

Q. How can the synthesis of tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate be optimized using coupling reagents?

Methodological Answer: The compound is typically synthesized via coupling reactions using carbodiimide-based reagents. A common protocol involves:

  • EDCI/HOBt-mediated coupling : Intermediate Boc-protected amines (e.g., tert-butyl glycine ester) are coupled with spirocyclic azetidine or piperidine derivatives under EDCI/HOBt conditions in dichloromethane or DMF .
  • Alternatives : Consider using DCC or HATU for improved yields in sterically hindered systems. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or LCMS tracking of [M-Boc+H]+ intermediates .

Q. Key Optimization Parameters :

ReagentSolventTemp. (°C)Yield Range
EDCI/HOBtDCM2570-85%
HATU/DIPEADMF0-2580-90%
DCC/DMAPTHF2560-75%

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H and 13C NMR are essential for confirming the spirocyclic structure. Key signals include:
    • tert-butyl group: δ 1.4 ppm (singlet, 9H)
    • Piperidine protons: δ 3.2-3.8 ppm (multiplet, 4H)
    • Indene aromatic protons: δ 6.8-7.2 ppm (multiplet, 4H) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 329.18) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the spiro center, as seen in related carbamate derivatives .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, such as receptor antagonism?

Methodological Answer: Derivatives of this scaffold have been designed for chemokine receptor (e.g., CCR2) antagonism:

  • Spiro-Indene Modifications : Introducing substituents like trifluoromethyl or cyclopropyl groups at the indene ring improves receptor binding. For example, (R)-N-((S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide showed IC50 = 0.45 nM in chemotaxis assays .
  • Piperidine Functionalization : Adding electron-withdrawing groups (e.g., nitro, cyano) to the piperidine ring enhances metabolic stability. A derivative with a 3-nitrobenzyl group demonstrated improved pharmacokinetics in murine models .

Q. Biological Activity Comparison :

DerivativeTargetIC50 (Binding)IC50 (Functional)
UnmodifiedCCR2130 nM45 nM
Trifluoromethyl-substitutedCCR21.3 nM0.45 nM
Cyclopropyl-substitutedCCR5>500 nM>500 nM

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer: Discrepancies often arise from:

  • Solvent Polarity : Higher polarity solvents (e.g., DMF vs. DCM) may improve solubility but cause side reactions during scale-up .
  • Catalyst Loading : Optimize Pd/C or Raney Ni in hydrogenation steps to avoid over-reduction of the indene ring .
  • Purification Challenges : Use flash chromatography with gradient elution (hexane → ethyl acetate) or preparative HPLC for high-purity batches (>98%) .

Case Study :
A scaled-up synthesis (10 g → 1 kg) using continuous flow reactors achieved 85% yield (vs. 70% in batch) by maintaining precise temperature control (±2°C) and reducing exposure to moisture .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosol formation is possible .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic amines .

Data Analysis and Interpretation

Q. How to interpret conflicting spectral data for spirocyclic carbamates?

Methodological Answer:

  • NMR Splitting Patterns : Overlapping signals (e.g., piperidine vs. indene protons) can be resolved using 2D NMR (COSY, HSQC). For example, HSQC confirmed coupling between the piperidine NH and adjacent CH2 groups .
  • Mass Spec Fragmentation : Compare experimental HRMS with computational tools (e.g., MassFrontier) to identify unexpected fragments, such as tert-butyl loss (m/z –56) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.